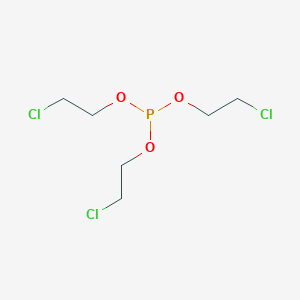
Tris(2-chloroethyl) phosphite
Cat. No. B042208
Key on ui cas rn:
140-08-9
M. Wt: 269.5 g/mol
InChI Key: LUVCTYHBTXSAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04234696
Procedure details


Ethylene oxide, 816 g. (18.5 m) is added subsurface to a stirred solution of 824 g. (6.0 m) of phosphorus trichloride and 8.2 g. of 2-chloroethanol in 2.75 hr with cooling at 15°-20° C. The resulting reaction mixture consists of about 90% tris(2-chloroethyl) phosphite, the remainder being a mixture of phosphonates, is warmed to 80°, and 389 g. (5.4 m.) of acrylic acid containing 100 ppm of hydroquinone monomethyl ether is added in 1.2 hr with cooling at 80°-85°. The reaction mixture is warmed to 130° in 0.5 hr and kept at 130°-140° for 3.25 hr. Stripping to 165°/1 mm leaves 1881 g. of yellow liquid which is a mixture of 2-chloroethyl phosphonates, acidity 9.7 meq/100 g. Washing of a 622 g. portion with 5% sodium carbonate solution, followed by stripping at reduced pressure, gives 590 g. acidity 3.7 meq./100 g. Distillation of a portion of the washed material gives bis(2-chloroethyl) 2-chloroethylphosphonate, b.p. 148°-151°/0.5 mm., and 2-chloroethyl 3-[bis(2-chloroethoxy)phosphinyl]propionate, b.p. 189°-191°/0.1 mm, leaving a mixture containing higher molecular weight 2-chloroethyl phosphonates as undistilled residue.




[Compound]
Name
phosphonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



[Compound]
Name
2-chloroethyl phosphonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers


|
REACTION_CXSMILES
|
C1OC1.P(Cl)(Cl)Cl.[Cl:8][CH2:9][CH2:10]O.[P:12]([O:21][CH2:22][CH2:23][Cl:24])([O:17][CH2:18][CH2:19][Cl:20])[O:13]CCCl.C(O)(=O)C=C.COC1C=CC(O)=CC=1>>[Cl:8][CH2:9][CH2:10][P:12](=[O:13])([O:17][CH2:18][CH2:19][Cl:20])[O:21][CH2:22][CH2:23][Cl:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CO1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(OCCCl)(OCCCl)OCCCl
|
Step Five
[Compound]
|
Name
|
phosphonates
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(O)C=C1
|
Step Seven
[Compound]
|
Name
|
2-chloroethyl phosphonates
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
(18.5 m) is added subsurface to a stirred solution of 824 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is warmed to 80°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling at 80°-85°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is warmed to 130° in 0.5 hr
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Stripping to 165°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaves 1881 g
|
WASH
|
Type
|
WASH
|
|
Details
|
Washing of a 622 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gives 590 g
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of a portion of the washed material
|
Outcomes


Product
Details
Reaction Time |
3.25 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCP(OCCCl)(OCCCl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
